molecular formula C13H15N3S3 B14331288 N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine CAS No. 106897-30-7

N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine

Cat. No.: B14331288
CAS No.: 106897-30-7
M. Wt: 309.5 g/mol
InChI Key: HJKHYABSIIDBNT-UHFFFAOYSA-N
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Description

N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine is a complex organic compound with the molecular formula C13H15N3S3. This compound features a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The compound also contains a piperidine moiety, a six-membered nitrogen-containing heterocycle, and a sulfanylcarbonothioyl group. This unique combination of functional groups makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving o-aminothiophenol and carbon disulfide under basic conditions.

    Introduction of Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where piperidine reacts with an appropriate electrophile.

    Attachment of Sulfanylcarbonothioyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted benzothiazole or piperidine derivatives.

Scientific Research Applications

N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Piperidine Derivatives: Compounds containing the piperidine moiety with various functional groups.

    Thioamide Compounds: Molecules with similar thiocarbonyl groups.

Uniqueness

N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine is unique due to its combination of a benzothiazole core, piperidine ring, and sulfanylcarbonothioyl group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

106897-30-7

Molecular Formula

C13H15N3S3

Molecular Weight

309.5 g/mol

IUPAC Name

piperidin-1-yl N-(1,3-benzothiazol-2-yl)carbamodithioate

InChI

InChI=1S/C13H15N3S3/c17-13(19-16-8-4-1-5-9-16)15-12-14-10-6-2-3-7-11(10)18-12/h2-3,6-7H,1,4-5,8-9H2,(H,14,15,17)

InChI Key

HJKHYABSIIDBNT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)SC(=S)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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